

# 4-(Difluoromethylthio)aniline chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 4-(Difluoromethylthio)aniline

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An In-depth Technical Guide to **4-(Difluoromethylthio)aniline** for Advanced Research

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(Difluoromethylthio)aniline** (CAS No: 24933-60-6), a fluorinated building block of increasing importance in the fields of medicinal chemistry and materials science. We will delve into its core chemical identity, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

## Core Chemical Identity and Nomenclature

**4-(Difluoromethylthio)aniline** is an aniline derivative characterized by the presence of a difluoromethylthio (-SCF<sub>2</sub>H) group at the para-position of the benzene ring. This functional group imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules and advanced materials.

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- Chemical Structure:
- IUPAC Name: 4-[(difluoromethyl)sulfanyl]aniline[1]

- Common Synonyms: 4-((Difluoromethyl)thio)aniline, 4-Difluoromethylsulfanyl-phenylamine, 4-Aminophenyl difluoromethyl sulfide[1][2]
- CAS Number: 24933-60-6[1][2]
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>F<sub>2</sub>NS[1]
- Molecular Weight: 175.20 g/mol [1]

## Physicochemical and Spectroscopic Properties

The introduction of the -SCF<sub>2</sub>H group significantly influences the molecule's properties compared to aniline. It increases lipophilicity while also providing a hydrogen bond donor capability, a combination of features valuable in drug design.[3]

Table 1: Physicochemical Properties of **4-(Difluoromethylthio)aniline**

Property	Value	Reference
CAS Number	24933-60-6	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> F <sub>2</sub> NS	[1]
Molecular Weight	175.20 g/mol	[1]
Boiling Point	64°C @ 0.01 mmHg	[1]
Appearance	Expected to be a liquid	Inferred from related structures
Hazard Codes	T (Toxic), Xi (Irritant)	[1]

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts / Characteristics
$^1\text{H}$ NMR	Aromatic protons (AA'BB' system, ~6.6-7.4 ppm), Amine protons (broad singlet, ~3.8 ppm), -SCF <sub>2</sub> H (triplet, J ~56 Hz, ~6.5-7.0 ppm)
$^{13}\text{C}$ NMR	Aromatic carbons (~115-150 ppm), C-SCF <sub>2</sub> H (~120-130 ppm), CF <sub>2</sub> H (triplet, J ~230-240 Hz)
$^{19}\text{F}$ NMR	Doublet (J ~56 Hz, ~ -90 to -100 ppm)
Mass Spec (EI)	M <sup>+</sup> peak at m/z = 175

Note: The spectroscopic data are predicted based on the structure and data from analogous compounds. Experimental verification is required.

## Synthesis and Mechanistic Rationale

The synthesis of aryl difluoromethyl thioethers can be achieved through several modern methodologies. A robust and increasingly common approach involves the difluoromethylation of the corresponding thiol, in this case, 4-aminothiophenol. This method avoids the handling of hazardous difluoromethane gas and offers good functional group tolerance. The use of a bench-stable S-(difluoromethyl)sulfonium salt serves as an efficient difluorocarbene precursor.

[\[4\]](#)[\[5\]](#)

## Protocol: Synthesis via Difluoromethylation of 4-Aminothiophenol

This protocol is based on established methods for the difluoromethylation of thiophenols.[\[4\]](#)[\[5\]](#)

### Step 1: Preparation of the Reaction Mixture

- To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminothiophenol (1.0 eq).
- Dissolve the thiol in a suitable anhydrous solvent, such as acetonitrile or tetrahydrofuran (THF).

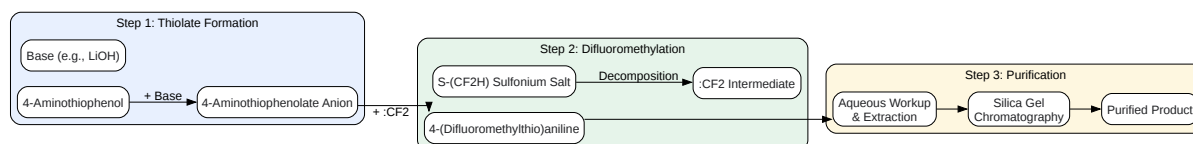
- Add a base, such as lithium hydroxide (LiOH) or potassium carbonate ( $K_2CO_3$ ) (1.5 - 2.0 eq), to the solution. The choice of a base is critical; it deprotonates the thiol to form the more nucleophilic thiolate anion ( $ArS^-$ ), which is the active species for the subsequent reaction.<sup>[5]</sup>

### Step 2: Difluoromethylation

- In a separate vessel, dissolve the S-(difluoromethyl)diarylsulfonium salt (e.g., S-(difluoromethyl)-S,S-diphenylsulfonium tetrafluoroborate) (1.2 eq) in the same anhydrous solvent.
- Slowly add the solution of the difluoromethylating agent to the stirring thiolate solution at room temperature.
- The reaction mechanism proceeds via the attack of the nucleophilic thiolate on the sulfonium salt, which then fragments to generate a difluorocarbene ( $:CF_2$ ) intermediate. This highly reactive species is immediately trapped by another thiolate anion to form the desired S- $CF_2H$  bond.<sup>[4][6]</sup>
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

### Step 3: Work-up and Purification

- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield pure **4-(Difluoromethylthio)aniline**.



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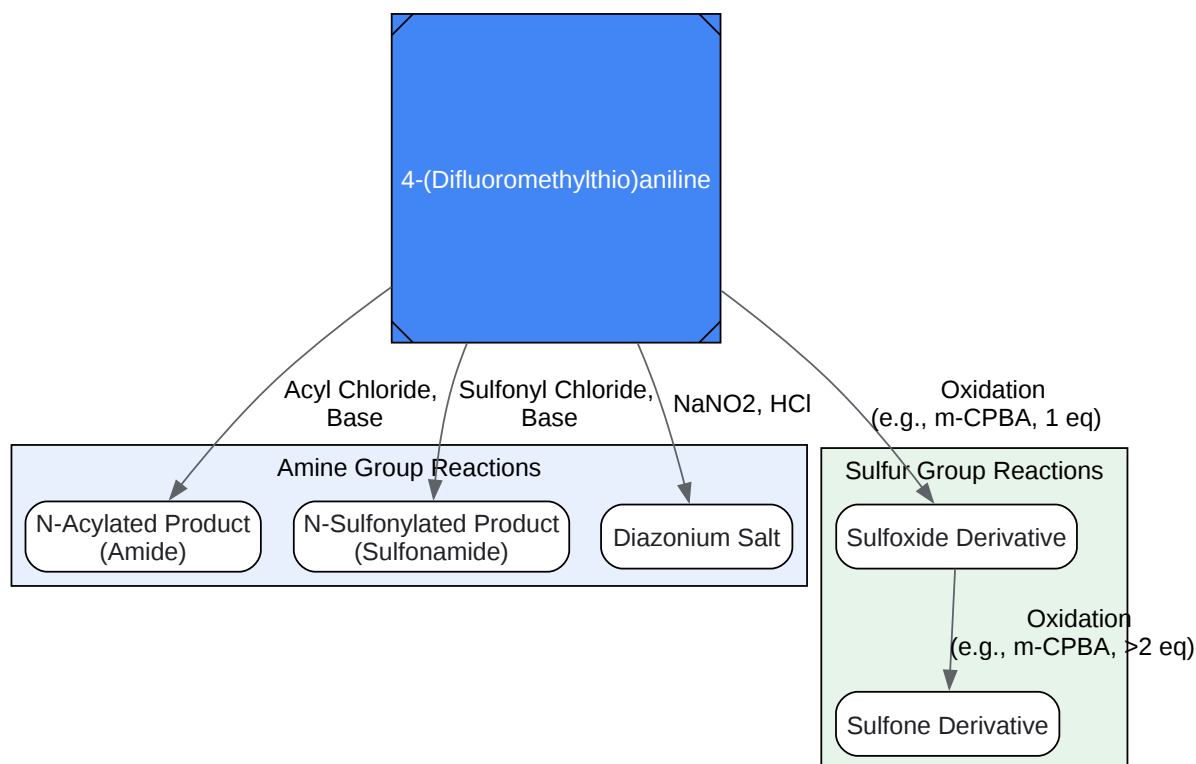
Caption: Workflow for the synthesis of **4-(Difluoromethylthio)aniline**.

## Reactivity and Key Chemical Transformations

The reactivity of **4-(Difluoromethylthio)aniline** is governed by its two primary functional groups: the nucleophilic aromatic amine (-NH<sub>2</sub>) and the difluoromethylthio (-SCF<sub>2</sub>H) moiety.

- **Reactions of the Amino Group:** The -NH<sub>2</sub> group is a versatile handle for synthetic elaboration. It readily undergoes standard aniline chemistry, including:
  - **Acylation/Amide Formation:** Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
  - **Sulfonylation:** Reaction with sulfonyl chlorides to produce sulfonamides.
  - **Alkylation:** N-alkylation, although selectivity can be an issue.
  - **Diazotization:** Conversion to a diazonium salt using nitrous acid (NaNO<sub>2</sub>/HCl), which can then be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions.<sup>[7]</sup>
- **Reactions of the Difluoromethylthio Group:** The -SCF<sub>2</sub>H group is generally stable under many reaction conditions. However, the sulfur atom can be oxidized to the corresponding sulfoxide (-S(O)CF<sub>2</sub>H) and sulfone (-S(O)<sub>2</sub>CF<sub>2</sub>H) using appropriate oxidizing agents (e.g., m-CPBA, Oxone®). This transformation is significant as it dramatically alters the electronic

properties of the substituent, converting it from a weak electron-donating/withdrawing group to a powerful electron-withdrawing group.



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Caption: Key reactivity pathways of **4-(Difluoromethylthio)aniline**.

## Applications in Drug Discovery and Development

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[8][9] The -SCF<sub>2</sub>H group, in particular, offers a unique and advantageous profile for medicinal chemists.

- **Bioisosterism:** The difluoromethyl group is recognized as a bioisostere of thiol (-SH) and hydroxyl (-OH) groups.[\[3\]](#) It can participate in hydrogen bonding as a lipophilic H-bond donor, potentially improving target engagement while simultaneously increasing membrane permeability due to its higher lipophilicity.[\[3\]](#)
- **Metabolic Stability:** Fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes). This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced drug dosage.[\[8\]](#)
- **Modulation of pKa:** The electronic properties of the -SCF<sub>2</sub>H group can influence the pKa of the nearby amino group, which can be fine-tuned to optimize target binding or solubility.
- **Valuable Intermediate:** As a primary aniline, this compound is a key starting material for building more complex molecular scaffolds. Its derivatives are explored as intermediates in the synthesis of kinase inhibitors, antimicrobial agents, and agrochemicals.[\[7\]](#)[\[10\]](#) The analogous trifluoromethylthio (-SCF<sub>3</sub>) aniline is a known building block for pharmaceuticals, and **4-(difluoromethylthio)aniline** serves a similar strategic role.[\[11\]](#)[\[12\]](#)

## Safety and Handling

According to available safety data, **4-(Difluoromethylthio)aniline** is classified as toxic and an irritant.[\[1\]](#)

- **Hazard Codes:** T, Xi[\[1\]](#)
- **Risk Statements:** R36/37/38 (Irritating to eyes, respiratory system and skin).
- **Safety Precautions:** Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood.

## Conclusion

**4-(Difluoromethylthio)aniline** is a specialized chemical building block with significant potential for innovation in drug discovery and materials science. Its unique combination of a reactive aniline handle and a property-modulating difluoromethylthio group makes it a valuable tool for chemists. Understanding its synthesis, reactivity, and the strategic rationale for its use allows

researchers to fully leverage its potential in the creation of next-generation functional molecules.

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